Welcome to the BenchChem Online Store!
molecular formula C3H7O3S- B8565668 1-Propanesulfonate

1-Propanesulfonate

Cat. No. B8565668
M. Wt: 123.15 g/mol
InChI Key: KCXFHTAICRTXLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08519148B2

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](S([O-])(=O)=O)[CH2:2][CH3:3].[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH2:18])[CH2:15][CH2:14][C:12]=2[N:13]=1>>[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH:18][CH2:1][CH2:2][CH3:3])[CH2:15][CH2:14][C:12]=2[N:13]=1

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)S(=O)(=O)[O-]
Step Three
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)S(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)N

Conditions

Stirring
Type
CUSTOM
Details
stirring for one or more of the steps above or the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
under heating for an additional period of time
CUSTOM
Type
CUSTOM
Details
for example, about 1 hour to about 12 hours
CUSTOM
Type
CUSTOM
Details
in a reaction step
ADDITION
Type
ADDITION
Details
In certain embodiments, the reaction mixture may be mixed by, for example
STIRRING
Type
STIRRING
Details
may be continually stirred from the heating step to the reaction step
CUSTOM
Type
CUSTOM
Details
the reaction step
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture may be cooled

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08519148B2

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](S([O-])(=O)=O)[CH2:2][CH3:3].[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH2:18])[CH2:15][CH2:14][C:12]=2[N:13]=1>>[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH:18][CH2:1][CH2:2][CH3:3])[CH2:15][CH2:14][C:12]=2[N:13]=1

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)S(=O)(=O)[O-]
Step Three
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)S(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)N

Conditions

Stirring
Type
CUSTOM
Details
stirring for one or more of the steps above or the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
under heating for an additional period of time
CUSTOM
Type
CUSTOM
Details
for example, about 1 hour to about 12 hours
CUSTOM
Type
CUSTOM
Details
in a reaction step
ADDITION
Type
ADDITION
Details
In certain embodiments, the reaction mixture may be mixed by, for example
STIRRING
Type
STIRRING
Details
may be continually stirred from the heating step to the reaction step
CUSTOM
Type
CUSTOM
Details
the reaction step
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture may be cooled

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.